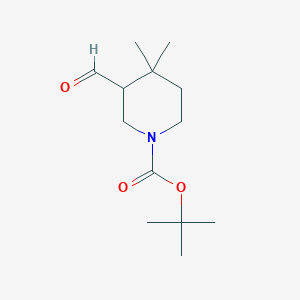

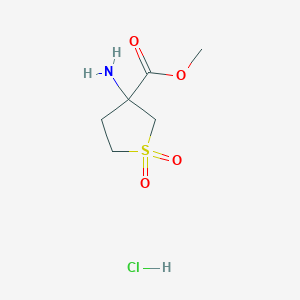

tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

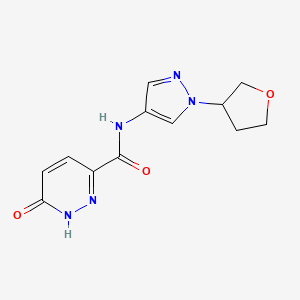

The compound tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate is a chemical intermediate that has been referenced in various research contexts, particularly in the synthesis of piperidine derivatives, which are of interest due to their potential applications in medicinal chemistry and drug development. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the formyl group indicates potential for further functionalization.

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives can be achieved through various routes. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine, which shares structural similarities with the compound of interest, has been reported to proceed via chlorination using thionyl chloride and tetrabutylammonium chloride as an additive or through the addition of methylmagnesium chloride to a dimethyliminium salt . Another related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, was synthesized from 4-methylpyridinium through a series of steps including SN2 substitution, borohydride reduction, oxidation, and acylation, with a total yield of 80.2% .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives can be complex, with the potential for various substituents affecting the overall geometry and properties of the molecule. X-ray diffraction studies have been used to confirm the structure of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which crystallized in the monoclinic crystal system . The molecular and crystal structure of another related compound, a thieno[2,3-c]pyridine derivative, was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of tert-butyl piperidine derivatives can be explored through various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been shown to react with L-selectride to yield hydroxypiperidine carboxylates . Additionally, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation has been used to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives can be inferred from related compounds. Gas-liquid chromatography and mass spectral analysis have been employed to study the tert-butyldimethylsilyl derivatives of carboxylic acids, which provide insights into the retention data and responses of these compounds . The tert-butyldimethylsilyl derivatives of amino acids have also been analyzed by gas chromatography-mass spectrometry, which helps in confirming the structures of the amino acid derivatives .

Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives : Tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate is used in the stereoselective synthesis of substituted piperidine derivatives, which are important in organic chemistry for synthesizing various compounds (Boev et al., 2015).

Intermediate for Anticancer Drugs : This compound serves as an intermediate in the synthesis of small molecule anticancer drugs. The structure and synthesis method were optimized for higher yield, indicating its significance in medicinal chemistry (Zhang et al., 2018).

Preparation of Diverse Piperidine Derivatives : It is used in reactions leading to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing diverse piperidine derivatives. This highlights its utility in creating a variety of chemically significant molecules (Moskalenko & Boev, 2014).

Synthesis of Medicinally Significant Candidates : The compound is a precursor in the synthesis of medicinally significant candidates, particularly in the synthesis of N-Boc protected oxazolidines, which are important in pharmaceutical research (Khadse & Chaudhari, 2015).

Hydroformylation Reactions : It has been used in highly stereoselective hydroformylation reactions, producing intermediates for the synthesis of homochiral amino acid derivatives, a process crucial in the creation of certain pharmaceuticals (Kollár & Sándor, 1993).

Chiral Auxiliary in Peptide Synthesis : This compound was also utilized as a chiral auxiliary in peptide synthesis, demonstrating its versatility in synthesizing enantiomerically pure compounds, which are important in the development of various drugs (Studer et al., 1995).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4,5)10(8-14)9-15/h9-10H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMJMECHZIYCJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1C=O)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)

![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)

![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)